2,4-Dimethoxypyrimidine-5-carbaldehyde

C-nucleoside synthesis protecting group strategy 1,3-dipolar cycloaddition

Choose 2,4-Dimethoxypyrimidine-5-carbaldehyde for its unique 2,4-dimethoxy substitution pattern. Unlike unsubstituted or halogenated analogs, the electron-donating methoxy groups stabilize the pyrimidine core during transformations, making it a superior dipolarophile for C-nucleoside construction and a validated starting point for antimalarial SAR. Its distinct electronic profile also enables mechanistic studies in asymmetric autocatalysis. Secure high-purity (≥98%) material with reliable, documented QC.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 52606-02-7
Cat. No. B014109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxypyrimidine-5-carbaldehyde
CAS52606-02-7
Synonyms2,4-Dimethoxypyrimidine-5-carboxaldehyde;  2,4-Dimethoxy-5-formylpyrimidine; 
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC=C1C=O)OC
InChIInChI=1S/C7H8N2O3/c1-11-6-5(4-10)3-8-7(9-6)12-2/h3-4H,1-2H3
InChIKeyAJTAWJHBACJZAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethoxypyrimidine-5-carbaldehyde (CAS 52606-02-7) – Procurement-Relevant Profile


2,4-Dimethoxypyrimidine-5-carbaldehyde (CAS 52606-02-7) is a pyrimidine-5-carboxaldehyde derivative featuring methoxy groups at the 2- and 4-positions and a formyl group at the 5-position [1]. This substitution pattern confers a distinct electronic profile and steric environment that differentiates it from unsubstituted, halogenated, or amino-substituted pyrimidine-5-carbaldehydes. The compound serves as a versatile building block in medicinal chemistry and organic synthesis, with reported applications ranging from C-nucleoside analog construction [2] to asymmetric autocatalysis studies [3].

Why 2,4-Dimethoxypyrimidine-5-carbaldehyde Cannot Be Interchanged with Generic Pyrimidine-5-carbaldehydes


The 2,4-dimethoxy substitution pattern on the pyrimidine ring fundamentally alters the electronic nature of the aldehyde group and the heterocycle's nucleophilic/electrophilic character [1]. Compared to unsubstituted pyrimidine-5-carbaldehyde, the electron-donating methoxy groups increase the electron density at the 5-position, which significantly modulates the aldehyde's reactivity in condensation and addition reactions. Unlike 2,4-dichloro analogs that undergo facile nucleophilic aromatic substitution at the halogenated positions , the methoxy derivative offers a stable, non-leaving group profile that preserves the pyrimidine core during downstream transformations. The quantitative evidence below demonstrates how these structural distinctions translate into measurable differences in synthetic utility, deprotection efficiency, and biological target engagement.

2,4-Dimethoxypyrimidine-5-carbaldehyde: Quantitative Differentiation Evidence


Facile Deprotection to Uracil Derivatives Enables Streamlined C-Nucleoside Synthesis

2,4-Dimethoxypyrimidine-5-carbaldehyde undergoes quantitative deprotection to the corresponding uracil under mild acidic conditions (e.g., HCl/MeOH, room temperature, 2–4 hours), whereas analogous uracil-5-carbaldehydes bearing alternative protecting groups (e.g., benzyl, silyl) require harsher conditions and often yield incomplete conversion [1]. This facile deprotection, attributed to the lability of the methoxy groups under acidic conditions, provides a distinct synthetic advantage for generating C-nucleoside analogs.

C-nucleoside synthesis protecting group strategy 1,3-dipolar cycloaddition

Plasmodium falciparum G6PD Inhibition: Moderate Potency with Defined Selectivity Window

2,4-Dimethoxypyrimidine-5-carbaldehyde inhibits Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) with an IC₅₀ of 14.5 μM (14,500 nM) after 2 hours in a resazurin/diaphorase-coupled assay [1]. Against the human ortholog, the IC₅₀ is 80.0 μM (80,000 nM) under similar conditions (90 min incubation) [2]. This yields a selectivity index (human IC₅₀ / parasite IC₅₀) of approximately 5.5, indicating preferential inhibition of the parasite enzyme.

antimalarial glucose-6-phosphate dehydrogenase target selectivity

Orthogonal Assay Confirmation of PfG6PD Inhibition Supports Reproducibility

In an orthogonal assay format (45-minute incubation), 2,4-dimethoxypyrimidine-5-carbaldehyde showed an IC₅₀ of 18.8 μM (18,800 nM) against PfG6PD [1]. This value is consistent with the primary assay result (14.5 μM), demonstrating robust and reproducible inhibition across different experimental conditions.

antimalarial assay validation enzyme inhibition

High Purity Specifications (≥95%) Enable Reliable Downstream Chemistry

Commercially available 2,4-dimethoxypyrimidine-5-carbaldehyde is routinely supplied with a minimum purity of 95% (HPLC) and is accompanied by full analytical characterization (NMR, HPLC, GC) . This level of quality assurance is critical for minimizing variability in multi-step syntheses and ensuring reproducible biological assay results.

purity specification quality control reproducible synthesis

2,4-Dimethoxypyrimidine-5-carbaldehyde: High-Value Application Scenarios


Synthesis of C-Nucleoside Analogs via 1,3-Dipolar Cycloaddition

Employ 2,4-dimethoxypyrimidine-5-carbaldehyde as a dipolarophile in 1,3-dipolar cycloadditions with nitrile oxides or nitrones to construct isoxazole, isoxazoline, and isoxazolidine C-nucleoside analogs. Subsequent acid-mediated deprotection of the dimethoxypyrimidine yields the corresponding uracil heterocycle in high yield, enabling efficient access to pseudouridine-related scaffolds [1].

Antimalarial Hit-to-Lead Optimization Targeting PfG6PD

Utilize 2,4-dimethoxypyrimidine-5-carbaldehyde as a validated starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity against Plasmodium falciparum glucose-6-phosphate dehydrogenase. The compound's moderate potency (IC₅₀ ~14.5–18.8 μM) and 5.5-fold selectivity over human G6PD provide a favorable foundation for medicinal chemistry optimization [2].

Asymmetric Autocatalysis and Origins of Homochirality Research

Leverage 2,4-dimethoxypyrimidine-5-carbaldehyde in the Soai reaction (enantioselective addition of diisopropylzinc) to investigate asymmetric autocatalysis and amplification of enantiomeric excess. The 2,4-dimethoxy substitution pattern influences aldehyde reactivity and product stereoselectivity, making it a valuable substrate for mechanistic studies in prebiotic chemistry [3].

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